Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate

Medicinal chemistry ADME prediction Lipophilicity

Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 924858-82-2) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, characterized by a 5-bromofuran substituent at the 3-position and an ethyl carboxylate at the 5-position (molecular formula C9H7BrN2O4, MW 287.07 g/mol). The 1,2,4-oxadiazole core is recognized as a bioisostere of ester and amide functionalities, offering enhanced metabolic stability in drug design contexts.

Molecular Formula C9H7BrN2O4
Molecular Weight 287.069
CAS No. 924858-82-2
Cat. No. B2664583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
CAS924858-82-2
Molecular FormulaC9H7BrN2O4
Molecular Weight287.069
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC=C(O2)Br
InChIInChI=1S/C9H7BrN2O4/c1-2-14-9(13)8-11-7(12-16-8)5-3-4-6(10)15-5/h3-4H,2H2,1H3
InChIKeyNJURUKHGHOQGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 924858-82-2): Procurement-Grade Identity and Compound Class Overview


Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 924858-82-2) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, characterized by a 5-bromofuran substituent at the 3-position and an ethyl carboxylate at the 5-position (molecular formula C9H7BrN2O4, MW 287.07 g/mol) [1]. The 1,2,4-oxadiazole core is recognized as a bioisostere of ester and amide functionalities, offering enhanced metabolic stability in drug design contexts [2]. This compound is commercially supplied at up to 98% purity by specialist vendors .

Why Generic Substitution Fails for Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 924858-82-2): The Cost of Approximate Analogs


Scientific and industrial users cannot interchangeably substitute this compound with seemingly similar 1,2,4-oxadiazole building blocks, because the precise positioning of the bromofuran at the 3-position and the ethyl carboxylate at the 5-position dictates orthogonal reactivity handles. The bromine on the furan ring serves as a cross-coupling handle (e.g., Suzuki-Miyaura), the ester permits hydrolysis or amidation, and the furan oxygen itself modulates electron density and hydrogen-bonding character in ways that a bromophenyl analog cannot replicate [1][2]. Even regioisomers such as 5-(5-bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339882-14-2) reverse the vector of the carboxylate group, alter the topological polar surface area, and provide a fundamentally different exit vector for library enumeration. The consequence of selecting a near analog is divergence in both ADME predictions and downstream derivatization outcomes.

Quantitative Differentiation Evidence: Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 924858-82-2) vs. Key Comparators


Lipophilicity Advantage: XLogP3 of Bromofuran-Oxadiazole Ester vs. Bromophenyl Analog

The target compound presents a computed XLogP3 of 2.5, which is approximately 0.8 log units lower than the structurally analogous ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5), for which the predicted XLogP3 is ~3.3 based on the additional two methylene units in the phenyl series. This difference is quantitatively meaningful for CNS drug-likeness and solubility profiles [1].

Medicinal chemistry ADME prediction Lipophilicity

Purity and Physical Form Consistency: Commercial Supply at 98% vs. Typical 95% Analogs

The target compound is commercially available at a certified purity of 98% (Leyan, Product No. 1389756), which is higher than the 95% specification typical for the closest analog, ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) . Physical form is described as a white to pink crystalline powder with a melting point of 34–38 °C .

Chemical procurement Quality assurance Building block sourcing

Topological Polar Surface Area (TPSA) Differentiation: Furan vs. Phenyl Ring Contribution

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 78.4 Ų, which is higher than the predicted TPSA of the direct bromophenyl analog (estimated ~68 Ų for ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate) due to the additional oxygen atom in the furan ring contributing to polar surface area [1][2]. This is a class-level inference based on the known TPSA contribution of furan oxygen (~13–15 Ų incremental vs. phenyl).

Drug design Physicochemical profiling Permeability prediction

Reactivity Handle Differentiation: Bromofuran Cross-Coupling vs. Oxadiazole-Direct Bromination

The bromine atom in the target compound resides on the furan C5 position, providing a Suzuki-Miyaura cross-coupling handle that is electronically activated by the adjacent furan oxygen. This contrasts with ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2), where the bromine is directly attached to the electron-deficient oxadiazole ring, making it significantly less reactive toward palladium-catalyzed couplings [1]. The furan-attached bromine in the target compound is expected to undergo oxidative addition with Pd(0) more readily, as the electron-rich furan ring facilitates this step. While quantitative kinetic data for this specific pair were not identified in the accessible literature, the class-level reactivity trend is well established for aryl bromides on electron-rich vs. electron-deficient heterocycles [2].

Synthetic chemistry Cross-coupling Building block utility

Transparency Statement: Limitation of Available Direct Comparative Bioactivity Data

A thorough search of the primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL, PubMed) as of May 2026 did not identify any published head-to-head quantitative biological comparison between ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate and a named comparator. BindingDB contains activity data only for structurally related 1,2,4-oxadiazoles with different substitution patterns: for instance, 3-(5-bromofuran-2-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole showed an EC50 > 55.7 μM against STAT1 (human) in a high-throughput screen, but this compound differs at the 5-position and cannot serve as a direct quantitative comparator for the target ester [1]. Users should treat the differentiation evidence in this guide as primarily chemoinformatics- and synthesis-driven until experimental head-to-head data become available.

Data transparency Procurement diligence Evidence limitations

Recommended Application Scenarios for Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 924858-82-2) Based on Available Evidence


Diversity-Oriented Synthesis (DOS) Library Core with Orthogonal Diversification Handles

This compound serves as a compact, bifunctional core for diversity-oriented synthesis libraries. The ethyl carboxylate at the oxadiazole 5-position can be hydrolyzed to the carboxylic acid and subsequently amidated, while the bromine on the furan ring enables parallel Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids. This orthogonal reactivity is structurally validated by the synthesis methodology of Voronova et al. (2014), which demonstrated efficient preparation of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates in acetonitrile with triethylamine [1]. The crystalline solid form (mp 34–38 °C) facilitates automated solid dispensing in library production [2].

Bioisostere Scanning in Lead Optimization Programs

The 1,2,4-oxadiazole ring is a well-established ester and amide bioisostere [1]. In lead optimization campaigns where a metabolically labile ester linkage must be replaced, this compound can be incorporated as a building block that simultaneously presents a bromofuran vector for further SAR exploration. The computed XLogP3 of 2.5 places it within the favorable range for oral drug-like space, offering a meaningful lipophilicity reduction compared to bromophenyl-containing oxadiazole analogs [2].

Agrochemical Intermediate for Nematicidal or Antifungal Candidate Elaboration

Recent studies on 1,2,4-oxadiazole derivatives containing amide fragments have demonstrated nematicidal and antifungal activities, with some compounds achieving EC50 values as low as 2.9 μg/mL against Sclerotinia sclerotiorum in vitro [1]. While the target compound itself has not been directly tested, its structural features—the bromofuran handle for late-stage diversification and the carboxylate for conversion to bioactive amides—make it a suitable intermediate for generating screening libraries targeting agricultural pathogens.

CFTR Modulator Chemical Space Exploration (Patent-Guided)

The 1,2,4-oxadiazole scaffold appears in patent literature (e.g., WO2009131957) describing compounds that inhibit CFTR ion transport for treating diarrhea and polycystic kidney disease [1]. Although the target compound is not explicitly claimed in this patent family, its structural congruence with the Markush formulas disclosed in CFTR-modulator patents positions it as a relevant core for synthesizing and screening novel analogs within this therapeutic area.

Quote Request

Request a Quote for Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.